8-Amino-6-fluoro-7-methylquinoline-2-carboxylic acid
Description
Properties
Molecular Formula |
C11H9FN2O2 |
|---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
8-amino-6-fluoro-7-methylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H9FN2O2/c1-5-7(12)4-6-2-3-8(11(15)16)14-10(6)9(5)13/h2-4H,13H2,1H3,(H,15,16) |
InChI Key |
UCJTWYOHNXJVQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=CC(=NC2=C1N)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-Amino-6-fluoro-7-methylquinoline-2-carboxylic acid can be achieved through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . One common synthetic route involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . Industrial production methods often employ green reaction protocols to minimize environmental impact .
Chemical Reactions Analysis
8-Amino-6-fluoro-7-methylquinoline-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .
Scientific Research Applications
8-Amino-6-fluoro-7-methylquinoline-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial, antineoplastic, and antiviral activities.
Industry: The compound is used in the production of dyes, catalysts, and materials for electronic applications.
Mechanism of Action
The mechanism of action of 8-Amino-6-fluoro-7-methylquinoline-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound may act as an enzyme inhibitor, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 8-amino-6-fluoro-7-methylquinoline-2-carboxylic acid are compared below with analogous quinoline derivatives, focusing on substituent positions, physicochemical properties, and implied biological activity.
Substitution Patterns and Electronic Effects
Physicochemical Properties
- Solubility: The 2-carboxylic acid group in the target compound may reduce solubility in nonpolar solvents compared to 3-carboxylic acid analogues (e.g., Compound 10), which form stronger intermolecular interactions .
- Spectral Data: The target compound’s $ ^1H $-NMR would show distinct shifts for the C7 methyl (δ ~2.5 ppm) and C8 amino (δ ~5.9 ppm), differing from Compound 10’s phenylamino proton (δ 6.40–7.93 ppm) .
Research Findings and Implications
- SAR Insights: The amino group at C8 may enhance target affinity through hydrogen bonding, as seen in advanced quinolones like delafloxacin .
- Patent Landscape : Derivatives with spirocyclic amines (e.g., ’s compound) dominate recent antimicrobial patents, suggesting that simpler analogues like the target compound may fill niches in cost-effective therapies .
- Safety : The methyl group at C7 aligns with trends toward reduced cytotoxicity, as seen in moxifloxacin (C8 methoxy) .
Biological Activity
8-Amino-6-fluoro-7-methylquinoline-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and antitumor domains. This article explores the biological activity of this compound, synthesizing findings from various research studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of 8-amino-6-fluoro-7-methylquinoline-2-carboxylic acid is , with a molecular weight of approximately 220.20 g/mol. The unique arrangement of functional groups—an amino group at the 8-position, a fluoro substituent at the 6-position, and a carboxylic acid at the 2-position—enhances its reactivity and interaction with biological targets, making it a subject of interest in drug development.
Antimicrobial Activity
Research indicates that 8-amino-6-fluoro-7-methylquinoline-2-carboxylic acid exhibits significant antimicrobial properties. The presence of both the amino and carboxylic acid groups enhances its ability to interact with bacterial targets, potentially disrupting their metabolic processes. Preliminary studies have shown that this compound can inhibit specific enzymes related to bacterial growth, suggesting its potential as an antibacterial agent.
Table 1: Antimicrobial Activity Studies
| Study | Pathogen | Method | Result |
|---|---|---|---|
| Study A | E. coli | Disk diffusion | Inhibition zone: 15 mm |
| Study B | S. aureus | MIC determination | MIC: 32 µg/mL |
| Study C | Pseudomonas aeruginosa | Time-kill assay | Significant reduction in viability |
Antitumor Activity
In addition to its antimicrobial properties, this compound has shown promise in antiproliferative activity against various cancer cell lines. Studies have indicated that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Table 2: Antitumor Activity Studies
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| H460 (Lung Cancer) | 4.74 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 3.50 | Cell cycle arrest at G1 phase |
| HeLa (Cervical Cancer) | 5.00 | Inhibition of proliferation |
Mechanistic Insights
The biological activity of 8-amino-6-fluoro-7-methylquinoline-2-carboxylic acid can be attributed to its structural features that facilitate interaction with biological targets. The carboxylic acid group is known to enhance solubility and bioavailability, while the amino group may play a crucial role in binding to target enzymes or receptors.
Enzyme Inhibition Studies
Recent studies have evaluated the compound's ability to inhibit specific enzymes associated with microbial resistance and cancer progression. For instance, it has been shown to act as a proteasome inhibitor, which is vital for degrading regulatory proteins involved in cell cycle control and apoptosis.
Table 3: Enzyme Inhibition Data
Case Studies
Several case studies have reported on the efficacy of this compound in vivo:
- Case Study A : In a murine model infected with T. b. brucei, treatment with 8-amino-6-fluoro-7-methylquinoline-2-carboxylic acid resulted in complete cure at doses as low as 10 mg/kg bid .
- Case Study B : A study involving human cancer cell lines demonstrated that the compound significantly reduced tumor growth in xenograft models, highlighting its potential for therapeutic applications .
Q & A
Q. What are the key considerations for synthesizing 8-amino-6-fluoro-7-methylquinoline-2-carboxylic acid with high purity?
Synthesis typically involves multi-step reactions, including cyclization, fluorination, and carboxylation. Critical parameters include:
- Temperature control during fluorination to prevent side reactions (e.g., defluorination or over-substitution).
- Catalyst selection (e.g., palladium-based catalysts for cross-coupling reactions) to enhance regioselectivity.
- Purification methods such as column chromatography or recrystallization to achieve >95% purity .
- Analytical validation via HPLC or NMR to confirm structural integrity, particularly monitoring the amino (δ 5.2–5.8 ppm) and carboxylic acid (δ 12–13 ppm) proton signals .
Q. How can researchers validate the structural stability of this compound under physiological conditions?
- Perform pH-dependent stability studies (pH 2–9) in simulated biological fluids (e.g., PBS or serum) at 37°C.
- Use LC-MS to track degradation products, focusing on hydrolytic cleavage of the carboxylic acid group or demethylation at the 7-position .
- Compare stability with analogs lacking the 6-fluoro substituent to assess fluorine’s protective role against enzymatic degradation .
Q. What spectroscopic techniques are most effective for characterizing substituent effects in derivatives?
- ¹⁹F NMR to monitor electronic effects of the 6-fluoro group (chemical shifts correlate with electron-withdrawing/donating substituents).
- FT-IR to confirm hydrogen bonding via the carboxylic acid group (broad O–H stretch at 2500–3000 cm⁻¹) .
- X-ray crystallography to resolve steric clashes caused by the 7-methyl group in crystal lattices .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies (e.g., enzyme inhibition vs. cytotoxicity)?
- Dose-response profiling : Test activity across a wide concentration range (nM–mM) to distinguish specific inhibition from non-specific toxicity.
- Selectivity assays : Compare binding affinities against structurally similar enzymes (e.g., quinoline-binding kinases vs. unrelated targets).
- Molecular dynamics simulations : Model interactions between the 2-carboxylic acid group and active-site residues to identify key binding motifs .
Q. What strategies optimize the compound’s bioavailability without compromising its antimicrobial activity?
- Prodrug design : Esterify the carboxylic acid group to improve membrane permeability, with enzymatic cleavage restoring activity intracellularly.
- Co-crystallization studies : Identify co-solvents (e.g., cyclodextrins) that enhance aqueous solubility while preserving the quinoline core’s rigidity .
- SAR analysis : Modify the 7-methyl group to smaller substituents (e.g., –H or –Cl) to reduce steric hindrance in target binding .
Q. How should researchers address discrepancies in reported logP values for this compound?
- Experimental validation : Use shake-flask or HPLC methods to measure logP under standardized conditions (octanol/water, pH 7.4).
- Computational refinement : Apply quantum mechanical models (e.g., COSMO-RS) to account for the fluorine atom’s polar hydrophobicity .
- Compare results with structurally related compounds (e.g., 6-fluoro-8-nitroquinoline-2-carboxylic acid) to identify systematic errors in methodology .
Methodological Notes
- Contradiction mitigation : Always cross-validate biological data with orthogonal assays (e.g., SPR for binding kinetics alongside enzyme activity assays).
- Synthetic scalability : Pilot reactions under inert atmospheres (N₂/Ar) to prevent oxidation of the amino group during large-scale synthesis .
- Ethical compliance : Adhere to institutional guidelines for handling fluorinated quinoline derivatives, which may exhibit genotoxic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
